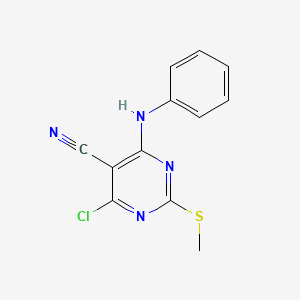
4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile
Vue d'ensemble
Description
4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an aniline group, a chloro substituent, a methylsulfanyl group, and a carbonitrile group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile can be achieved through various synthetic routes. One common method involves the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction time and minimizes by-product formation .
Another approach involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions. This method requires strong bases and prolonged reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and reduced reaction times. The use of microwave irradiation in industrial settings allows for the rapid and consistent production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets under ambient conditions.
Substitution: Aniline derivatives under microwave conditions.
Major Products
Oxidation: Quaternary ammonium cations.
Substitution: Various substituted anilinopyrimidines.
Applications De Recherche Scientifique
4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which is crucial for cell proliferation and survival. The compound binds to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signaling pathways that promote cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of 4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile.
2-Amino-6-phenylpyrimidine: Another pyrimidine derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor makes it particularly valuable in cancer research and drug development .
Propriétés
Formule moléculaire |
C12H9ClN4S |
|---|---|
Poids moléculaire |
276.75 g/mol |
Nom IUPAC |
4-anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9ClN4S/c1-18-12-16-10(13)9(7-14)11(17-12)15-8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16,17) |
Clé InChI |
HGKHYIDJADDPDM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=C(C(=N1)Cl)C#N)NC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













